molecular formula C24H27N5O2 B12933612 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine CAS No. 33498-84-9

9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine

Cat. No.: B12933612
CAS No.: 33498-84-9
M. Wt: 417.5 g/mol
InChI Key: TUCQLWFNJGRJQK-UHFFFAOYSA-N
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Description

9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a benzyloxy-substituted butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, where the purine base is reacted with a suitable butyl halide under basic conditions.

    Introduction of Benzyloxy Groups: The benzyloxy groups are added via etherification reactions, where the butyl chain is treated with benzyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: For large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of simpler purine derivatives.

    Substitution: Formation of various substituted purine compounds.

Scientific Research Applications

9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine
  • 9-(4-(Benzyloxy)phenyl)-9H-purin-6-amine

Uniqueness

9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

33498-84-9

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

9-[4-phenylmethoxy-3-(phenylmethoxymethyl)butyl]purin-6-amine

InChI

InChI=1S/C24H27N5O2/c25-23-22-24(27-17-26-23)29(18-28-22)12-11-21(15-30-13-19-7-3-1-4-8-19)16-31-14-20-9-5-2-6-10-20/h1-10,17-18,21H,11-16H2,(H2,25,26,27)

InChI Key

TUCQLWFNJGRJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CCN2C=NC3=C(N=CN=C32)N)COCC4=CC=CC=C4

Origin of Product

United States

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